Cyclobutyl(4-hydroxyphenyl)methanone is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a hydroxyphenyl group attached to a carbonyl. This compound falls under the category of ketones and is notable for its potential applications in medicinal chemistry and organic synthesis.
Cyclobutyl(4-hydroxyphenyl)methanone is classified as:
The synthesis of Cyclobutyl(4-hydroxyphenyl)methanone can be achieved through several methods:
A common synthetic route involves the use of a cyclobutanone derivative reacted with a substituted phenol in the presence of a base like sodium hydroxide or potassium carbonate. This reaction typically requires controlled conditions to ensure selectivity and yield .
Cyclobutyl(4-hydroxyphenyl)methanone has the following structural characteristics:
The compound features a cyclobutane ring (a four-membered carbon ring) bonded to a 4-hydroxyphenyl group and a carbonyl group (C=O), indicating its ketone nature.
The structural configuration allows for various interactions, particularly hydrogen bonding due to the hydroxy group, which may influence its reactivity and biological activity.
Cyclobutyl(4-hydroxyphenyl)methanone can participate in several chemical reactions:
For example, when subjected to reducing conditions, Cyclobutyl(4-hydroxyphenyl)methanone can yield Cyclobutyl(4-hydroxyphenyl)methanol. This transformation is significant in synthetic organic chemistry for producing alcohols from ketones .
The mechanism of action for Cyclobutyl(4-hydroxyphenyl)methanone primarily involves its interactions with biological targets, particularly enzymes or receptors that respond to phenolic compounds. The hydroxy group may facilitate binding through hydrogen bonding or ionic interactions.
Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant properties, suggesting that Cyclobutyl(4-hydroxyphenyl)methanone could possess similar activities .
Relevant data from studies indicate that compounds with similar structures exhibit varied reactivity based on their substituents and functional groups .
Cyclobutyl(4-hydroxyphenyl)methanone has potential applications in:
Cyclobutyl(4-hydroxyphenyl)methanone (CAS 36116-18-4) emerged as a synthetic scaffold in the late 20th century, with its first documented synthesis appearing in chemical databases circa 1990. Unlike naturally occurring bioactive compounds, this molecule resulted from targeted efforts to develop novel heterocyclic architectures with optimized physicochemical properties. Early literature classified it as a para-substituted benzophenone derivative characterized by a cyclobutane ring fused to a ketone functionality. Initial research focused primarily on its synthetic accessibility via Friedel-Crafts acylation or analogous methods, yielding milligram-scale quantities for preliminary screening [1].
A critical milestone occurred when pharmacological screening revealed unexpected bioactivity profiles, prompting dedicated structure-activity relationship (SAR) studies. By the early 2000s, its status transitioned from a chemical curiosity to a lead compound, evidenced by inclusion in specialized libraries like the Building Block Database of BLD Pharmatech. Despite this interest, commercial availability remains limited due to challenges in large-scale GMP synthesis and cold-chain storage requirements, reflecting its specialized research application [1].
Table 1: Key Physicochemical Properties of Cyclobutyl(4-hydroxyphenyl)methanone
Property | Value |
---|---|
CAS Registry Number | 36116-18-4 |
Molecular Formula | C₁₁H₁₂O₂ |
Molecular Weight | 176.22 g/mol |
SMILES Notation | O=C(C1CCC1)C2=CC=C(O)C=C2 |
Storage Conditions | Sealed, dry, room temperature |
Cyclobutyl(4-hydroxyphenyl)methanone occupies a distinctive niche within heterocyclic medicinal chemistry. Its structure integrates two pharmacologically relevant domains: a planar aromatic system (4-hydroxyphenyl) and a strained aliphatic carbocycle (cyclobutyl) linked by a ketone bridge. This configuration confers hybrid characteristics—the phenolic moiety enables hydrogen bonding and redox modulation, while the cyclobutane ring induces steric constraints that enhance target selectivity. The molecule is cataloged under MDL number MFCD06200217, underscoring its recognition as a building block for complex heterocyclic synthesis [1].
The compound’s classification intersects with privileged scaffolds in drug discovery:
This hybrid architecture enables interactions with diverse biological targets, particularly cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammation. Computational studies suggest the cyclobutyl group occupies hydrophobic pockets in COX-II more efficiently than larger cycloalkyl substituents, rationalizing its enhanced selectivity over COX-I [7].
Cyclobutyl(4-hydroxyphenyl)methanone has demonstrated compelling dual therapeutic potential, positioning it as a multitarget lead in inflammation and oncology research.
Anti-Inflammatory Mechanisms
Derivatives of (4-hydroxyphenyl)methanone significantly suppress edema in preclinical models. In carrageenan-induced rat paw edema assays—a gold standard for acute inflammation—structural analogues achieved 52–67% inhibition at 30 mg/kg oral doses. This efficacy surpasses classical NSAIDs like ibuprofen and approaches the activity of indomethacin. Mechanistically, these compounds dually inhibit COX-II and 5-lipoxygenase (5-LOX), thereby blocking both prostaglandin and leukotriene cascades. Molecular hybridization strategies, such as conjugating the methanone core with serine-based NSAID esters, further amplify anti-inflammatory effects while mitigating gastrointestinal toxicity associated with nonselective COX inhibition [2] [4].
Table 2: Biological Activities of Cyclobutyl(4-hydroxyphenyl)methanone Analogues
Activity | Experimental Model | Result |
---|---|---|
Anti-inflammatory | Carrageenan-induced edema | 52–67% edema inhibition at 30 mg/kg |
Lipoxygenase inhibition | Soybean LOX assay | IC₅₀: 13–100 μM |
Anticancer (cell migration) | A549 lung cancer cells | >50% migration suppression |
Antioxidant | DPPH radical scavenging | Significant activity at 100 μM |
Anti-Cancer Potential
The scaffold disrupts cancer progression through multiple pathways:
Structural optimization enhances these effects: Electron-withdrawing groups (e.g., –NO₂) at the phenolic ring improve cytotoxicity, while heterocyclic substitutions (e.g., 2-furyl) boost potency against multidrug-resistant lines. Hybridization with chalcone motifs or metal-chelating groups further expands the anticancer profile, enabling tubulin polymerization inhibition or DNA intercalation [3] [9].
The compound’s antioxidant properties provide additional therapeutic value by protecting non-cancerous tissues from chemotherapy-induced oxidative damage. In DPPH radical scavenging assays, phenolic methanones demonstrate IC₅₀ values below 10 μM, outperforming reference antioxidants like Trolox (IC₅₀: 25 μM) [4] [9]. This bifunctionality—pro-oxidant in tumors and antioxidant in healthy tissues—exemplifies its potential as a next-generation anticancer agent with reduced off-target toxicity.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1